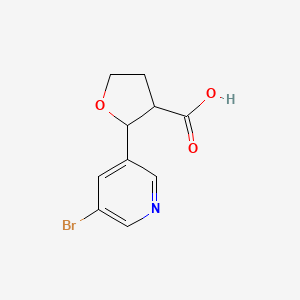
(1-Chloropropan-2-YL)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloropropan-2-YL)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 1-chloropropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of dicyclopentadiene to form cyclopentane, followed by the chlorination of cyclopentane with 1-chloropropan-2-ol. This process is carried out in a continuous flow reactor to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1-Chloropropan-2-YL)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of 1-propan-2-ylcyclopentane derivatives.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
科学的研究の応用
(1-Chloropropan-2-YL)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity
作用機序
The mechanism of action of (1-Chloropropan-2-YL)cyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. In oxidation reactions, the compound undergoes electron transfer to form oxidized products .
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cycloalkane with similar reactivity but lacks the 1-chloropropan-2-yl group.
1-Chloropropane: A linear alkane with a chlorine substituent, but without the cyclopentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group instead of a chlorine atom.
Uniqueness
(1-Chloropropan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a 1-chloropropan-2-yl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
1-chloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H15Cl/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChIキー |
CRTBHKMHLVEIQQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
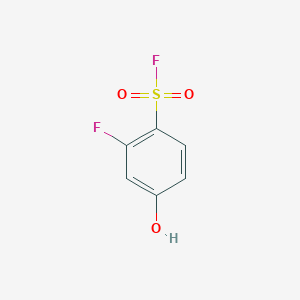
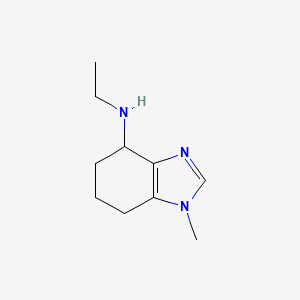
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
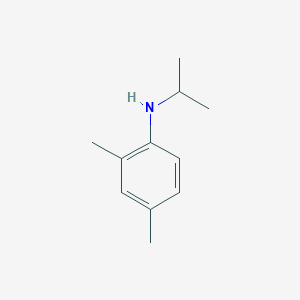
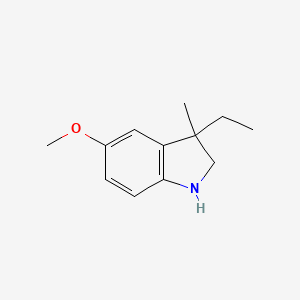
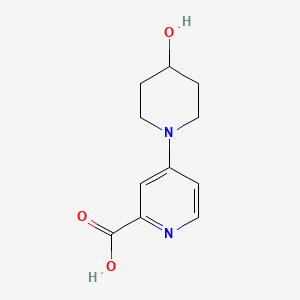
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
